molecular formula C9H8BrN B1281942 3-(2-Bromophenyl)propanenitrile CAS No. 61698-07-5

3-(2-Bromophenyl)propanenitrile

Cat. No. B1281942
CAS RN: 61698-07-5
M. Wt: 210.07 g/mol
InChI Key: SZLHFTWIJCWDER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated nitrile compounds can involve various strategies, including halogenation, polycondensation, and the use of brominating agents. For instance, the synthesis of "propane 3-bromo-1-(triphenyl phosphonium) bromide" and its tribromide counterpart involves NMR, FT-IR spectroscopy, and single-crystal X-ray analysis . Similarly, the synthesis of "2,2-Bis (3-bromo-4-hydroxy-5-nitrophenyl) propane" from Bisphenol A through nitration and bromation demonstrates a method to introduce bromine atoms into aromatic compounds . These methods could potentially be adapted for the synthesis of "3-(2-Bromophenyl)propanenitrile".

Molecular Structure Analysis

The molecular structure of brominated compounds is often characterized using techniques such as X-ray diffraction, NMR, and FT-IR spectroscopy. For example, the crystal structure of "3-p-bromophenyl-1-nitroso-2-pyrazoline" was determined using X-ray single-crystal techniques, revealing a non-planar molecule stabilized by van der Waals interactions and a potential weak charge transfer interaction . The molecular structure of "3-(2-Bromophenyl)propanenitrile" would likely exhibit similar features, with the bromophenyl group influencing the overall molecular geometry and reactivity.

Chemical Reactions Analysis

Brominated nitriles can participate in various chemical reactions, including coupling reactions and reactions with electrophiles. The study of "3-bromo-2-trimethylsilyl-1-propene" shows its reactivity towards electrophiles like aldehydes, ketones, and nitriles in the presence of zinc . Additionally, the reaction of phenyl isoselenocyanate with malononitrile in the presence of a base leads to the formation of seleno-containing heterocycles . These reactions highlight the versatility of brominated nitriles in organic synthesis, which could be relevant for "3-(2-Bromophenyl)propanenitrile".

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated nitriles are influenced by their molecular structure. The presence of a bromine atom can affect the compound's boiling point, density, and solubility. For example, the thermal stability of brominating agents like "1,3-propanediylbis(triphenylphosphonium) monotribromide" was assessed using differential scanning calorimetry and thermogravimetric analysis . The hydrogen-bonded chains in "racemic 2-benzyl-3-(2-bromophenyl)propiononitrile" demonstrate the potential for intermolecular interactions in solid-state structures . These properties are essential for understanding the behavior of "3-(2-Bromophenyl)propanenitrile" in different environments and its suitability for various applications.

Scientific Research Applications

Antimicrobial Activity

Research on derivatives of propanenitrile, similar to 3-(2-Bromophenyl)propanenitrile, has shown promising results in antimicrobial studies. A study synthesized a series of these compounds and evaluated their antimicrobial activity against various bacteria and fungi. The study found that certain compounds exhibited potent activity against the tested microorganisms, highlighting the potential of these compounds in antimicrobial applications (Desai, Pandya, & Vaja, 2017).

Structural Analysis and Applications

The structural characteristics of related compounds have been analyzed in detail, providing insights into their potential applications. For instance, a study on 2'‐Bromo‐4‐[N‐(2‐cyanoethyl)‐N‐(2‐phenylethyl)]amino‐4'‐nitroazobenzene, a compound structurally similar to 3-(2-Bromophenyl)propanenitrile, revealed the twists and bonds that could influence its applications in various fields (Główka & Olubek, 1994).

Synthesis of Heterocycles

The use of related propanenitriles as precursors in synthesizing heterocyclic systems has been explored. These compounds serve as key building blocks for the creation of imidazole derivatives, oxazoles, isothiazoles, and other heterocycles, which have wide-ranging applications in chemical and pharmaceutical industries (Drabina & Sedlák, 2012).

Crystallography and Material Science

Studies in crystallography involving similar compounds have provided insights into their potential use in materials science. The detailed crystal structure analysis of these compounds aids in understanding their physical properties and potential applications in the development of new materials (Sharma et al., 2014).

Environmental Remediation

Research has also been conducted on the degradation of similar compounds in environmental remediation applications. The degradation of 3,3'-iminobis-propanenitrile using a micro-electrolysis system indicates the potential for using related compounds in treating environmental pollutants (Lai et al., 2013).

Polymer Science

In the field of polymer science, studies have demonstrated the use of related compounds in the synthesis of polymers. The controlled chain-growth polymerization of regioregular poly(3-hexylthiophene) from an external initiator using related catalyst ligands highlights the potential of these compounds in the development of new polymeric materials (Bronstein & Luscombe, 2009).

Safety And Hazards

“3-(2-Bromophenyl)propanenitrile” is considered hazardous . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

properties

IUPAC Name

3-(2-bromophenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLHFTWIJCWDER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80536155
Record name 3-(2-Bromophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromophenyl)propanenitrile

CAS RN

61698-07-5
Record name 2-Bromobenzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61698-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Bromophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a 500-mL 3-necked round-bottom flask, was placed a solution of acetonitrile (49 g, 1.20 mol, 9.96 equiv) in tetrahydrofuran (150 mL). This was followed by the addition of BuLi (72 mL, 1.50 equiv) dropwise with stirring at −78° C. Stirred at −78° C. for 1 h. To this was added a solution of 1-bromo-2-(bromomethyl)benzene (30 g, 120.00 mmol, 1.00 equiv) in tetrahydrofuran (100 mL) dropwise with stiffing at −78° C. The resulting solution was stirred for 1 h at −78° C. The reaction was quenched by the addition of 100 mL of water at −78° C. The resulting aqueous solution was extracted with 3×100 mL of ethyl acetate and the organic layers combined and dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:20). The crude product was purified by distillation under reduced pressure (2 mm Hg) and the fraction was collected at 98-107° C. This resulted in 13.21 g (52%) of 3-(2-bromophenyl)propanenitrile as colorless oil.
Quantity
49 g
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72 mL
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30 g
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100 mL
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150 mL
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Synthesis routes and methods II

Procedure details

To a solution of commercially available 2-(2-bromophenyl)ethanol (1 eq.) in Benzene (0.064M) at room temperature was added acetone cyanohydrin (1.5 eq), 1-1′(Azodicarbonyl)dipiperidine (1.5 eq) then dropwise over 5 min triphenyl phosphine (1.5 eq). The mixture was stirred at room temperature for 12 h, diluted with hexane (0.03M) and filtered on pad of silica gel. Fractions containing the desired material were combined and concentrated. A second purification by column chromatography on silica gel (Combi-Flash by ISCO), eluting with Hex/EtOAc (0 to 30%, in 30 min) afforded the desired compound as a colorless oil.
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0 (± 1) mol
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[Compound]
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1-1′(Azodicarbonyl)dipiperidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Kubosaki, H Takeuchi, Y Iwata… - The Journal of …, 2020 - ACS Publications
Photoinduced decarboxylative radical reactions of benzoic acids with electron-deficient alkenes, diborane, and acetonitrile under organic photoredox catalysis conditions and mild …
Number of citations: 39 pubs.acs.org
A Guerrero-Caicedo, DM Soto-Martínez… - New Journal of …, 2018 - pubs.rsc.org
A new alternative protocol for the classical Krapcho reaction is reported herein, involving a microwave-assisted method, which replaces the typical aprotic polar solvent with a silica gel …
Number of citations: 4 pubs.rsc.org
S Gerba - 1989 - search.proquest.com
Ary! radical cyclization have shown an increase in popularity with synthetic chemists over the last few years. This is mainly due to an increased knowledge of the rates and …
Number of citations: 2 search.proquest.com

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